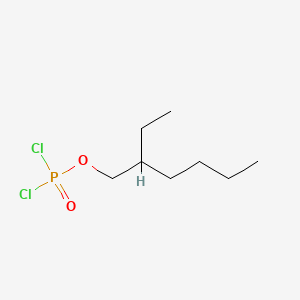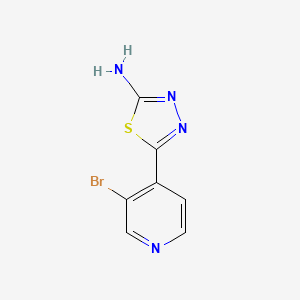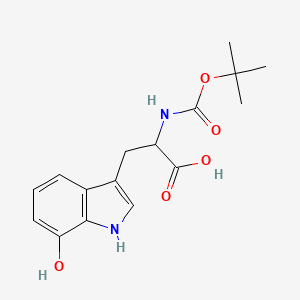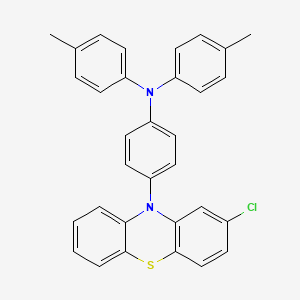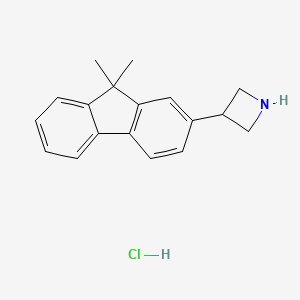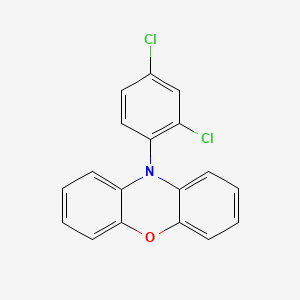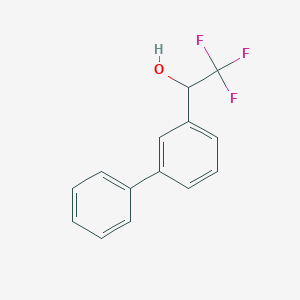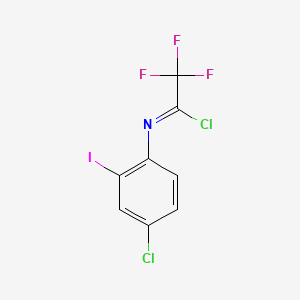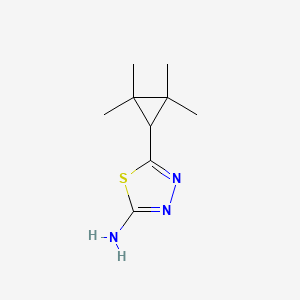
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a tetramethylcyclopropyl group attached to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiadiazole ring can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of a functional group on the thiadiazole ring with the nucleophile.
Applications De Recherche Scientifique
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and advanced materials, particularly those requiring unique structural features .
Mécanisme D'action
The mechanism of action of 5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetramethylcyclopropyl-fentanyl: A fentanyl analog with a similar cyclopropyl group.
UR-144: A synthetic cannabinoid with a tetramethylcyclopropyl group.
5F-UR-144: A fluorinated analog of UR-144.
Uniqueness
5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the tetramethylcyclopropyl group and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
5-(2,2,3,3-tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-8(2)5(9(8,3)4)6-11-12-7(10)13-6/h5H,1-4H3,(H2,10,12) |
Clé InChI |
FVEPTESZRFAEFX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C2=NN=C(S2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


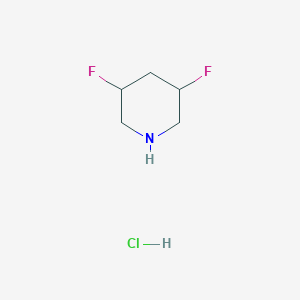
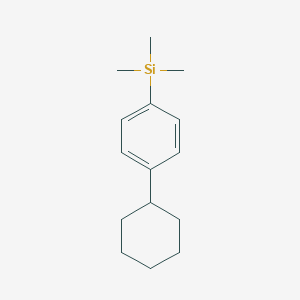
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
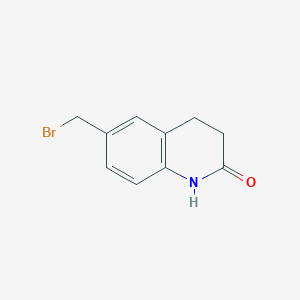

![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
